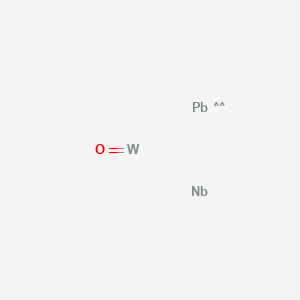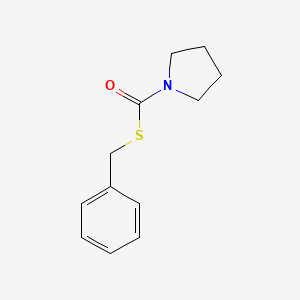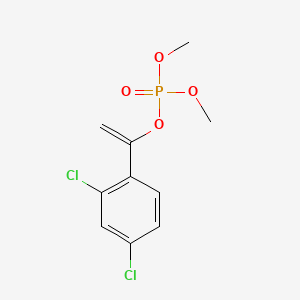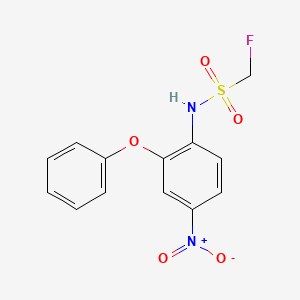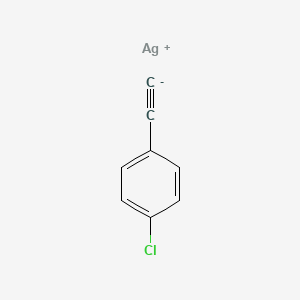
2-Buten-1-one, 1,2-diphenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a yellowish liquid that is insoluble in water but soluble in alcohol and oils . This compound is part of the chalcone family, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
2-Buten-1-one, 1,2-diphenyl-, (E)- can be synthesized through the condensation of two molecules of acetophenone using various catalysts. One common method involves the use of aluminum chloride as a catalyst in boiling xylene . This reaction forms the desired product through a series of steps that include the formation of an intermediate and subsequent dehydration.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated ketones or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Buten-1-one, 1,2-diphenyl-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various biologically active compounds.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 1,2-diphenyl-, (E)- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-Buten-1-one, 1,2-diphenyl-, (E)- can be compared with other similar compounds such as:
Chalcone: Another member of the chalcone family, known for its diverse biological activities.
β-Methylchalcone: Similar in structure but with a methyl group, it exhibits different reactivity and biological properties.
These comparisons highlight the uniqueness of 2-Buten-1-one, 1,2-diphenyl-, (E)- in terms of its structure and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
38384-58-6 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1,2-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h2-12H,1H3 |
Clé InChI |
CHTUVOVJGIUGIL-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




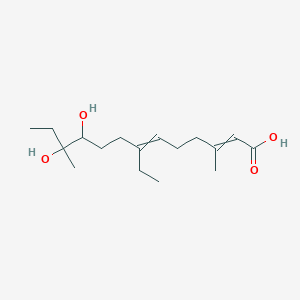

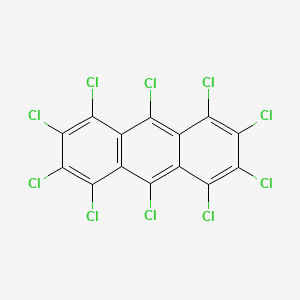
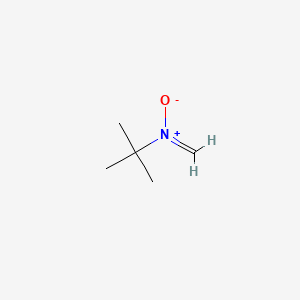
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
